molecular formula C10H9NO6 B099119 2-(Ethoxycarbonyl)-6-nitrobenzoic acid CAS No. 16533-45-2

2-(Ethoxycarbonyl)-6-nitrobenzoic acid

Cat. No. B099119
CAS RN: 16533-45-2
M. Wt: 239.18 g/mol
InChI Key: SZAOZGFHEAVFMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of aromatic structures. For instance, the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters is achieved through the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology . This suggests that a similar approach could potentially be applied to synthesize 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid often features a planar nitro group indicating conjugation with the π-electron system of the benzene ring, as seen in the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate . This conjugation can affect the electronic properties of the molecule and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving the nitration and bromination of related compounds, such as 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran, lead to the formation of nitro derivatives . This indicates that nitration is a feasible reaction for introducing a nitro group into the benzene ring of similar compounds. Azo coupling reactions are also mentioned, which involve the substitution of hydrogen atoms in specific positions of the aromatic ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are not directly described in the provided papers, the properties of structurally related compounds can provide insights. For example, the presence of intramolecular hydrogen bonds in methyl 2,6-dihydroxy-3-nitrobenzoate contributes to the stability of the crystal structure . Such hydrogen bonding could also be present in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, affecting its solubility and crystallization behavior. The electronic effects of the nitro group and the ethoxycarbonyl group would influence the compound's acidity and reactivity.

Scientific Research Applications

Biochemical Analysis

2-(Ethoxycarbonyl)-6-nitrobenzoic acid finds application in biochemical analysis. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, indicating potential use in biochemical assays (Ellman, 1959).

Synthetic Chemistry

In synthetic chemistry, this compound is used for functionalization. Amiri-Attou et al. (2005) reported the synthesis of substituted ethanols and esters involving reactions with various carbonyl and α-carbonyl ester derivatives (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, Grinev et al. (1971) investigated the bromination, nitration, and azo coupling of similar compounds, contributing to the development of novel synthetic routes (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are synthesized for potential therapeutic applications. For instance, Jasztold-Howorko et al. (2005) synthesized pyridocarbazole derivatives with cytotoxic activity against non-small cell lung cancer (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).

Nanotechnology and Material Science

This compound is also used in nanotechnology and material science. Raki et al. (2004) explored its use in synthesizing nanocomposites for concrete applications, demonstrating its versatility in material science (Raki, Beaudoin, & Mitchell, 2004).

Drug Formulation

In drug formulation, the acid is used to enhance solubility and bioavailability of pharmaceuticals. Nechipadappu and Trivedi (2017) synthesized pharmaceutical salts of ethionamide with this compound to improve solubility, demonstrating its utility in drug development (Nechipadappu & Trivedi, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets are often a good source of this information .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-ethoxycarbonyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAOZGFHEAVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-6-nitrobenzoic acid

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrophthalic acid (35 g) in ethanol (300 ml) containing conc. sulfuric acid (20 ml) was heated under reflux for 24 hours. The solvent was evaporated in vacuo and the residue was poured into cold water (700 ml). The mixture was extracted with ethyl acetate. The organic layer was washed with water and shaken with an aqueous solution of potassium carbonate. The aqueous layer was made acidic with hydrochloric acid and the mixture was extracted with methylene chloride. The organic layer was washed with water, then dried, followed by evaporation of the solvent. The resultant solid (29 g, 74%) was used for the subsequent reaction without purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-nitrophthalic acid (35 g) in ethanol (300 ml) containing conc. sulfuric acid (20 ml) was heated for 24 hours under reflux. The solvent was distilled off, and the residue was poured into ice-water (700 ml), which was extracted with ethyl acetate. The organic layer was washed with water, which was extracted with an aqueous solution of potassium carbonate. The aqueous layer was made acidic with hydrochloric acid, followed by extraction with methylene chloride. The organic layer was washed with water and dried. The solvent was distilled off to give a solid product (29 g, 74%), which was used in the subsequent reaction without purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yang, X Gu, H Yan, B Tang, T Zhu - Journal of Materials Science, 2023 - Springer
Abstract Comparison between oxidized hydrogen-substituted graphyne (O-HsGY) and graphene oxide (GO) on adsorption and electrochemical properties were studied as well as the …
Number of citations: 0 link.springer.com

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